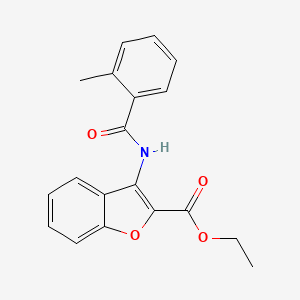

Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-23-19(22)17-16(14-10-6-7-11-15(14)24-17)20-18(21)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBBZESAXVQTTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be constructed through a free radical cyclization cascade or proton quantum tunneling methods, which offer high yields and fewer side reactions.

Amidation Reaction:

Esterification: The final step involves the esterification of the carboxyl group to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring or the amido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate has several scientific research applications:

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in tumor growth or bacterial replication, leading to its anti-tumor and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate: Another benzofuran derivative with similar structural features.

Indole Derivatives: Compounds like indole-2-carboxylate and its derivatives share similar biological activities and synthetic routes.

Uniqueness

Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of the benzofuran ring with the 2-methylbenzamido group enhances its potential as a versatile compound in scientific research and industrial applications.

Biological Activity

Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate features a benzofuran core substituted with a 2-methylbenzamido group. This unique substitution pattern contributes to its biological activity and reactivity.

The biological activity of Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and bacterial replication, contributing to its anti-tumor and antibacterial properties.

- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways critical for cell proliferation and survival.

Antitumor Activity

Research indicates that Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate exhibits promising anti-cancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells.

Table 1: IC50 Values of Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.126 |

| HT-29 (Colon) | 1.75 |

| HCT116 (Colon) | 9.46 |

These values suggest a potent selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.

Antibacterial Activity

The compound has also demonstrated antibacterial activity against several pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth.

Case Study: Antibacterial Efficacy

A study evaluated the efficacy of Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones in agar diffusion assays, supporting its potential as an antibacterial agent.

Toxicity Profile

Toxicological assessments have shown that Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate exhibits low acute toxicity in animal models, with no adverse effects observed at doses up to 2000 mg/kg. This safety profile is crucial for further development as a therapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate. Variations in the benzofuran core or the amido substituent can significantly alter biological activity. For instance, compounds with additional electron-withdrawing groups on the benzene ring enhance anti-tumor potency.

Table 2: Comparison of Related Compounds

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate | Antitumor | 0.126 |

| Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate | Antitumor | 0.250 |

| Benzofuran derivative with halogen substitution | Antibacterial | 15.00 |

Q & A

Q. Optimization strategies :

- Use electron-withdrawing substituents (e.g., –Cl) on aromatic rings to improve cyclization yields via resonance stabilization .

- Monitor reaction progress via TLC and purify intermediates using flash chromatography (e.g., ethyl acetate/petroleum ether gradients) .

How can NMR and HR-MS data be interpreted to confirm the structure of intermediates and the final compound?

Level: Basic

Answer:

- ¹H NMR : Key signals include:

- ¹³C NMR : Ester carbonyl at δ 160–165 ppm, benzofuran carbons at δ 110–155 ppm .

- HR-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, Ethyl benzofuran-2-carboxylate has m/z 190.20 .

What advanced crystallographic methods are suitable for resolving structural ambiguities in benzofuran derivatives?

Level: Advanced

Answer:

- SHELX suite : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. These programs handle high-resolution or twinned data and are compatible with modern X-ray diffraction systems .

- WinGX/ORTEP : Visualize anisotropic displacement parameters and validate molecular geometry. For example, weak C–H⋯O interactions in crystal packing can be analyzed to assess stability .

How can molecular docking studies be designed to evaluate the biological targets of benzofuran derivatives?

Level: Advanced

Answer:

- Software : Use AutoDock 4.0 or similar tools with Lamarckian genetic algorithms for ligand-protein docking .

- Parameters :

- Grid size: 60 × 60 × 60 points (0.375 Å spacing) around the active site.

- Run 100 simulations per ligand, ranked by binding energy (ΔG) and RMSD values .

- Validation : Compare docking poses with crystallographic data (e.g., LXR agonists in ) to refine SAR hypotheses.

Why do substituents like –Cl or –OCH₃ influence cyclization efficiency in benzofuran synthesis?

Level: Advanced

Answer:

- Electron-withdrawing groups (EWGs) : –Cl stabilizes transition states via resonance, improving cyclization yields (e.g., 65% for 4b vs. 55% for 4a in triazine derivatives) .

- Steric effects : Bulky substituents (e.g., –OCH₃) may hinder ring closure, requiring optimized reaction times or catalysts like Pd/C for hydrogenation .

What methodologies are recommended for assessing in vitro anticancer activity of benzofuran derivatives?

Level: Advanced

Answer:

- Cell viability assays : Use MTT or SRB assays on cancer cell lines (e.g., IC₅₀ determination) .

- Angiogenesis studies : Monitor tube formation in HUVECs or chorioallantoic membrane (CAM) assays .

- Mechanistic probes : Measure apoptosis (Annexin V/PI staining) or oxidative stress markers (ROS levels) .

How can DFT calculations elucidate reaction mechanisms in benzofuran hydrogenation?

Level: Advanced

Answer:

- Global reactivity descriptors : Calculate electrophilicity index (ω) and Fukui functions to predict regioselectivity in Pd/C-catalyzed hydrogenation .

- Transition state analysis : Use Gaussian or ORCA software to model [3,3]-sigmatropic rearrangements and compare with experimental yields (e.g., gram-scale syntheses in ) .

What strategies ensure scalability of benzofuran synthesis without compromising purity?

Level: Advanced

Answer:

- Continuous flow reactors : Enhance mixing and heat transfer for steps like esterification or cyclization .

- Purification : Use automated flash chromatography or recrystallization in ethanol/water mixtures .

- Process analytics : Implement inline FTIR or HPLC to monitor intermediates in real time .

How can structure-activity relationships (SAR) guide the design of bioactive benzofuran derivatives?

Level: Advanced

Answer:

- Key modifications :

- 3-Position : Electron-donating groups (e.g., –NH₂) enhance LXR agonist activity (EC₅₀ = 0.72 μM in ).

- 2-Position ester : Ethyl esters improve bioavailability vs. methyl analogs (e.g., 3b vs. 3a in ) .

- Validation : Pair in vitro assays with molecular dynamics simulations to prioritize analogs for synthesis.

How should researchers address contradictory spectral or yield data in benzofuran synthesis?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.